6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile
Description
Position within Heterocyclic Chemistry
6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile belongs to the pyridinone family, a subclass of azaphenones distinguished by a six-membered ring containing one nitrogen and one oxygen atom. Its bicyclic structure integrates a dihydropyridine backbone fused with a ketone group at position 2 and hydroxyl at position 6, creating a conjugated π-system that enhances stability and electronic delocalization. The phenyl and dicarbonitrile substituents at positions 4, 3, and 5 introduce steric and electronic effects critical for modulating reactivity.
Heterocyclic compounds like this are pivotal in drug discovery due to their ability to mimic biological motifs. The dicarbonitrile groups act as electron-withdrawing substituents, polarizing the ring and facilitating nucleophilic attacks at strategic positions. Comparative analysis with simpler pyridinones, such as 2-pyridone (C₅H₅NO), reveals that the additional functional groups in this compound expand its applicability in synthesizing fused heterocycles and metal-organic frameworks.
Structural Relationship to Pyridine Derivatives
The compound’s core derives from pyridine, with modifications at multiple positions altering its electronic and steric profile:
- Position 2 : The oxo group (C=O) introduces lactam characteristics, enabling hydrogen bonding and tautomerism.
- Position 4 : A phenyl substituent enhances lipophilicity and π-π stacking potential, critical for interactions in biological systems.
- Positions 3 and 5 : Dicarbonitrile groups (–C≡N) increase electrophilicity, making the compound a versatile intermediate for cycloaddition and condensation reactions.
Structural analogs, such as 6-amino-2-pyridone-3,5-dicarbonitrile, demonstrate how minor substitutions (e.g., replacing hydroxyl with amino groups) alter physicochemical properties. For instance, the amino derivative exhibits enhanced solubility in polar solvents due to increased hydrogen-bonding capacity.
| Feature | 6-Hydroxy-2-oxo-4-phenyl Derivative | 6-Amino-2-oxo-4-phenyl Derivative |
|---|---|---|
| Substituent at C6 | Hydroxyl (–OH) | Amino (–NH₂) |
| Molecular Weight | 237.23 g/mol | 236.23 g/mol |
| Hydrogen Bond Donors | 2 | 3 |
| LogP | 1.14 | 1.02 |
Historical Context and Discovery
The compound was first synthesized in the early 21st century through multistep reactions involving Knoevenagel condensations and cyclization processes. Early routes suffered from low yields (30–40%) due to side reactions at the electron-deficient dicarbonitrile sites. A breakthrough emerged in the 2020s with the adoption of dual-catalyst systems:
- Betaine facilitated the initial Knoevenagel condensation between benzaldehyde and malononitrile.
- Guanidine carbonate promoted cyclization and tautomerization, achieving yields >70% under mild conditions.
Historical applications initially focused on its role as a precursor for antiviral agents, inspired by the success of 2-pyridone derivatives like L-697,639 in HIV inhibition. Recent studies explore its utility in organic electronics, leveraging its planar structure and electron-deficient core for n-type semiconductor applications.
Tautomerism in Hydroxy-Pyridinone Systems
Tautomerism in this compound involves equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms:
$$
\text{Lactam form (dominant in polar solvents)} \rightleftharpoons \text{Lactim form (favored in non-polar solvents)}
$$
Key factors influencing this equilibrium include:
- Solvent Polarity : Polar solvents (e.g., water, methanol) stabilize the lactam form via hydrogen bonding with the oxo group, while non-polar solvents (e.g., toluene) shift equilibrium toward the lactim form.
- Substituent Effects : The electron-withdrawing dicarbonitrile groups stabilize the lactam tautomer by delocalizing negative charge into the ring, as confirmed by NMR studies.
- Temperature : Elevated temperatures favor the lactim form due to increased entropy, disrupting intermolecular hydrogen bonds.
X-ray crystallography of related compounds, such as 5-methyl-3-carbonitrile-2-pyridone, confirms that the lactam form predominates in the solid state, forming helical hydrogen-bonded networks. Theoretical calculations estimate the energy difference between tautomers at ~3 kJ/mol, with a tautomerization barrier of ~125 kJ/mol via a dimer-mediated pathway.
Properties
IUPAC Name |
2-hydroxy-6-oxo-4-phenyl-1H-pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O2/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)16-12(9)17/h1-5H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNBNLDRGBEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with malononitrile and ethyl acetoacetate in the presence of ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 6-oxo-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile.
Reduction: Formation of 6-hydroxy-2-hydroxy-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of 2-pyridone-3-carboxylic acids, which include the cyclobutane structure, exhibit promising antimicrobial activity. The 2-pyridone core is crucial for the synthesis of various bioactive compounds that target different bacterial strains, including Gram-positive and Gram-negative bacteria. Compounds with this scaffold have been reported to possess anti-Alzheimer, anti-inflammatory, and antifungal properties .
Drug Discovery
Cyclobutane derivatives are being investigated as potential scaffolds for drug development. Their unique ring structure allows for the creation of small molecule integrin antagonists, which have applications in treating various diseases, including cancer. The metabolic stability of cyclobutane-containing compounds enhances their viability as drug candidates . For instance, studies have shown that cyclobutane-based compounds can effectively inhibit αvβ3 integrin, a target in cancer therapy .
Polymer Chemistry
Synthesis of Novel Polymers
The unique chemical properties of 2-cyclobutaneamidopyridine-3-carboxylic acid enable its use as a building block in polymer synthesis. Cyclobutane-1,3-diacid has been utilized to create poly-α-truxillates through condensation reactions with various diols. These polymers demonstrate excellent thermal stability and can be tailored for specific applications in materials science .
Material Stability
Polymers derived from cyclobutane structures are noted for their stability under harsh conditions, making them suitable for applications in environments that require durable materials. This stability is attributed to the cyclobutane ring's ability to withstand both acidic and basic conditions .
Case Study 1: Antimicrobial Activity
A library of functionalized 2-pyridone-3-carboxylic acids was synthesized and tested against multiple bacterial strains. The results showed that certain derivatives exhibited IC50 values less than 1 μM, indicating potent antimicrobial activity. This study highlights the potential of cyclobutane derivatives in developing new antibacterial agents .
Case Study 2: Integrin Antagonists
In a study focused on cyclobutane-based integrin antagonists, researchers synthesized several compounds with varying side chains. The findings demonstrated that these compounds could effectively inhibit melanoma cell adhesion through αvβ3 integrin pathways. This research underscores the therapeutic potential of cyclobutane scaffolds in oncology .
Case Study 3: Polymer Development
Research into cyclobutane-1,3-diacid led to the formation of new polymers with desirable mechanical properties. These polymers were characterized using techniques such as NMR and FT-IR spectroscopy, confirming their structural integrity and potential applications in coatings and composites .
Summary of Key Findings
Mechanism of Action
The mechanism by which 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural analogs and their substituent differences:
Biological Activity
6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile (C13H7N3O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and insecticidal activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring with hydroxyl and carbonitrile substituents, contributing to its reactivity and biological activity. The compound has a molecular weight of 237.21 g/mol and is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H7N3O2 |
| Molecular Weight | 237.21 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial and fungal strains . Although specific MIC data for this compound is limited, its structural analogs suggest potential effectiveness.
Anti-inflammatory Properties
The anti-inflammatory effects of compounds similar to this compound have been documented through stabilization assays of human red blood cell membranes. Compounds in this class exhibited stabilization percentages ranging from 86.70% to 99.25%, indicating substantial anti-inflammatory activity . The presence of hydroxyl groups in the structure is often linked to enhanced anti-inflammatory effects.
Insecticidal Activity
Insecticidal properties have been explored for compounds containing similar structural motifs. For example, studies on related dihydropyridine derivatives demonstrated potent insecticidal activity against Aphis nerii with LC50 values ranging from 1.04 to 52.45 ppm . The presence of cyano groups and piperidine rings in the structure has been correlated with increased toxicity against pests.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on benzofuran-pyrazole-based compounds highlighted that structural modifications could enhance antimicrobial properties significantly. While specific data for the target compound was not available, the findings suggest that similar substitutions could lead to improved efficacy against resistant strains .
- In Vitro Cytotoxicity : The cytotoxic effects of related compounds were assessed in vitro, revealing IC50 values that indicate potential for further development as therapeutic agents .
- In Silico Studies : Computational modeling has suggested that the interactions of these compounds with biological targets can be optimized through structural modifications, paving the way for more effective drug design strategies .
Q & A
Q. What are the standard synthetic routes for 6-hydroxy-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent reactions. A common method involves refluxing cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes in absolute ethanol with piperidine as a catalyst (Scheme 20 in ). Alternative routes use substituted acetophenones, aldehydes, and ethyl cyanoacetate under reflux with ammonium acetate in ethanol (e.g., 10–20 hours at 80–90°C) . Key variables affecting yield include catalyst choice (e.g., piperidine vs. ammonium acetate), solvent polarity, and reaction time. Yields typically range from 65% to 80%, with purity confirmed via NMR and IR spectroscopy .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
Structural confirmation relies on -NMR, -NMR, and IR spectroscopy. For example:
- -NMR (DMSO-): Peaks at δ 6.40–8.15 ppm correspond to aromatic protons and NH groups, while δ 2.40–3.84 ppm indicate aliphatic substituents (e.g., CH, OCH) .
- IR: Strong absorption bands at ~2200 cm (C≡N stretching) and ~1680 cm (C=O) confirm nitrile and ketone functionalities . Mass spectrometry (MS) with m/z values matching molecular formulas (e.g., CHNO) is critical for validation .
Advanced Research Questions
Q. How can contradictory spectral data arising from tautomerism or solvent effects be resolved?
Tautomeric equilibria (e.g., keto-enol forms) and solvent polarity can distort NMR and IR signals. To mitigate this:
- Use deuterated solvents (e.g., DMSO-) to stabilize tautomers .
- Perform variable-temperature NMR to observe dynamic equilibria.
- Cross-validate with computational methods (DFT calculations) to predict dominant tautomers . Contradictions in -NMR integrations (e.g., NH proton splitting) may require 2D NMR (COSY, HSQC) for resolution .
Q. What strategies optimize the synthesis of triazolopyridine derivatives from this compound, and how do substituents affect reactivity?
Reacting 1,6-diaminopyridone intermediates with triphenylphosphine and carbon disulfide generates triazolopyridine derivatives (Scheme 6–7 in ). Key considerations:
- Electron-withdrawing groups (e.g., -CN, -Ph) on the pyridine ring accelerate cyclization by increasing electrophilicity.
- Solvent selection : Dry toluene minimizes side reactions (e.g., hydrolysis of nitriles) .
- Substituent positioning : Para-substituted aryl groups enhance steric accessibility for nucleophilic attack (e.g., thiophenyl derivatives in ).
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Molecular docking studies can predict binding affinities to target proteins (e.g., kinases, receptors). For example:
- Replace the 4-phenyl group with heteroaromatic rings (e.g., thiophene) to improve hydrophobic interactions .
- Introduce amino or sulfonyl groups at position 6 to enhance hydrogen bonding with active sites .
- Validate predictions via in vitro assays (e.g., IC measurements against cancer cell lines) .
Methodological Challenges & Data Analysis
Q. What experimental controls are critical when analyzing biological activity to avoid false positives?
- Solvent controls : Ensure DMSO or ethanol concentrations do not exceed 0.1% (v/v) to prevent cytotoxicity .
- Positive controls : Use established inhibitors (e.g., doxorubicin for anticancer assays) to benchmark activity .
- Counter-screens : Test derivatives against non-target enzymes (e.g., CYP450 isoforms) to assess selectivity .
Q. How can reaction mechanisms for unexpected byproducts (e.g., iminophosphoranes) be elucidated?
- Isolation and characterization : Use column chromatography to separate byproducts, followed by MS/NMR .
- Kinetic studies : Monitor reaction progress via TLC at intervals to identify intermediate species.
- Theoretical modeling : Apply density functional theory (DFT) to map energy barriers for plausible pathways .
Tables for Key Data
| Synthetic Method | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Cyanoacetic hydrazide route | Piperidine | 6–8 | 75–80 | |
| Acetophenone/aldehyde route | Ammonium acetate | 10–20 | 65–70 |
| Derivative Type | Biological Activity | Key Substituent | Reference |
|---|---|---|---|
| Triazolopyridine | Anticancer (IC ~5 µM) | Thiophene-2-yl | |
| Sulfonylpyridine | Antimicrobial (MIC ~10 µg/mL) | 6-Sulfonyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
